molecular formula C25H27FN2O2S B299913 N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide

Katalognummer B299913
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: HTYCPELUGNOWOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as LY2940094 and has been developed by Eli Lilly and Company.

Wirkmechanismus

LY2940094 binds to the active site of PI3K delta and inhibits its activity, which leads to a reduction in the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a signaling molecule that activates various downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell growth and survival. Inhibition of PI3K delta activity by LY2940094 leads to a decrease in the activation of the Akt/mTOR pathway, which results in the inhibition of cell growth and survival.
Biochemical and Physiological Effects
LY2940094 has been found to have several biochemical and physiological effects in preclinical studies. The compound has been shown to inhibit the growth and survival of cancer cells, reduce the production of inflammatory cytokines, and improve insulin sensitivity in animal models of diabetes. In addition, LY2940094 has been found to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of LY2940094 in lab experiments is its specificity towards PI3K delta. The compound has been found to have minimal off-target effects, which makes it a useful tool for studying the role of PI3K delta in various cellular processes. However, one of the limitations of LY2940094 is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics in vivo.

Zukünftige Richtungen

There are several potential future directions for the development of LY2940094 as a therapeutic agent. One of the areas of interest is the use of LY2940094 in combination with other drugs for the treatment of cancer. Preclinical studies have shown that LY2940094 can enhance the efficacy of chemotherapy drugs such as doxorubicin and paclitaxel. Another area of interest is the development of LY2940094 analogs with improved pharmacokinetic properties and efficacy. Finally, the use of LY2940094 in clinical trials for the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes is an area of active research.
Conclusion
In conclusion, N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide is a promising compound with potential therapeutic applications in various diseases. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of LY2940094 as a therapeutic agent.

Synthesemethoden

The synthesis method of LY2940094 involves the reaction of 5-ethyl-4-(4-methoxyphenyl)-2-thiocyanatobenzene with 3-fluorophenylcyclohexanecarboxylic acid in the presence of a base. The reaction results in the formation of LY2940094 as a white solid with a purity of over 99%.

Wissenschaftliche Forschungsanwendungen

LY2940094 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. The compound has been found to inhibit the activity of a protein called phosphoinositide 3-kinase (PI3K) delta, which is involved in the regulation of various cellular processes such as cell growth, survival, and metabolism.

Eigenschaften

Produktname

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide

Molekularformel

C25H27FN2O2S

Molekulargewicht

438.6 g/mol

IUPAC-Name

N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(3-fluorophenyl)cyclohexanecarboxamide

InChI

InChI=1S/C25H27FN2O2S/c1-3-22-23(17-12-14-21(30-2)15-13-17)27-25(31-22)28(20-11-7-10-19(26)16-20)24(29)18-8-5-4-6-9-18/h7,10-16,18H,3-6,8-9H2,1-2H3

InChI-Schlüssel

HTYCPELUGNOWOB-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)F)C(=O)C3CCCCC3)C4=CC=C(C=C4)OC

Kanonische SMILES

CCC1=C(N=C(S1)N(C2=CC(=CC=C2)F)C(=O)C3CCCCC3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.